molecular formula C17H23FN2O2 B12231077 4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12231077
M. Wt: 306.37 g/mol
InChI Key: LBFCVWUUKXHVLL-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions One common approach is to start with the preparation of the piperidine-1-carbonyl intermediate, which is then reacted with a morpholine derivative

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the piperidine and morpholine rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Fluorophenyl)methyl]piperidine: This compound lacks the morpholine ring but shares the fluorophenylmethyl group.

    2-(Piperidine-1-carbonyl)morpholine: This compound lacks the fluorophenylmethyl group but retains the piperidine-1-carbonyl and morpholine rings.

Uniqueness

4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its ability to interact with aromatic residues, while the piperidine and morpholine rings provide additional sites for hydrogen bonding and other interactions.

This compound’s unique structure makes it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H23FN2O2

Molecular Weight

306.37 g/mol

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H23FN2O2/c18-15-6-4-14(5-7-15)12-19-10-11-22-16(13-19)17(21)20-8-2-1-3-9-20/h4-7,16H,1-3,8-13H2

InChI Key

LBFCVWUUKXHVLL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)F

Origin of Product

United States

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